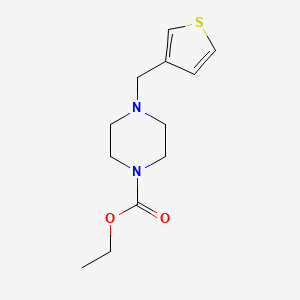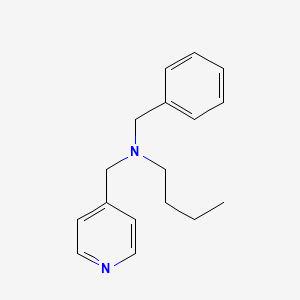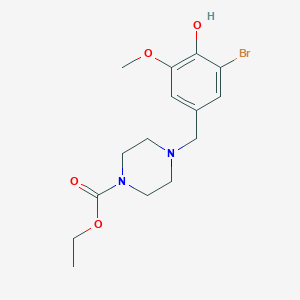![molecular formula C18H24N2O B3851277 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3851277.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane
Übersicht
Beschreibung
1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It is a selective antagonist of the alpha-1 subtype of the GABA-A receptor, which is involved in the regulation of anxiety, sedation, and muscle relaxation. Ro 15-4513 has been extensively studied for its pharmacological properties and potential applications in scientific research.
Wirkmechanismus
1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 acts as a selective antagonist of the alpha-1 subtype of the GABA-A receptor, which is involved in the regulation of anxiety, sedation, and muscle relaxation. By blocking the activity of this receptor subtype, 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 can modulate the effects of GABA on neuronal activity and neurotransmitter release. This can lead to changes in the excitability of neuronal circuits and the regulation of various physiological and behavioral processes.
Biochemical and physiological effects:
1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 has been shown to have a number of biochemical and physiological effects in various experimental models. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines, suggesting that it may be useful in the treatment of drug dependence and withdrawal. 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 has also been shown to impair memory and learning in animal models, suggesting that it may be useful in the study of cognitive function and dysfunction. In addition, 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, suggesting that it may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 has a number of advantages and limitations for use in laboratory experiments. One advantage is its high selectivity for the alpha-1 subtype of the GABA-A receptor, which allows for more precise manipulation of this receptor subtype in experimental models. Another advantage is its relatively low toxicity and good solubility in water, which makes it easier to administer and study in vivo. However, one limitation is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in experimental models. Another limitation is its relatively high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 and its potential applications in scientific research. One direction is the development of more potent and selective antagonists of the alpha-1 subtype of the GABA-A receptor, which could provide more precise and effective modulation of this receptor subtype in experimental models. Another direction is the investigation of the role of GABA-A receptors in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Finally, the development of new methods for the delivery and administration of 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 could help to overcome some of the limitations of this compound and facilitate its use in a wider range of experimental models.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 has been used extensively in scientific research to investigate the role of GABA-A receptors in various physiological and pathological conditions. It has been shown to be a potent and selective antagonist of the alpha-1 subtype of the GABA-A receptor, which is involved in the regulation of anxiety, sedation, and muscle relaxation. 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 has been used to study the effects of GABA-A receptor antagonism on memory, learning, and cognition. It has also been used to investigate the role of GABA-A receptors in the development of drug dependence and withdrawal.
Eigenschaften
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-19-10-5-11-20(13-12-19)14-15-8-9-18(21-2)17-7-4-3-6-16(15)17/h3-4,6-9H,5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGMBXYNCXMLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)
amino]ethanol](/img/structure/B3851211.png)

![4-[(4-acetyl-1-piperazinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B3851218.png)


![1-[4-(4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3851244.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)

![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851271.png)
![2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol](/img/structure/B3851274.png)
![4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol](/img/structure/B3851276.png)
![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3851282.png)
![ethyl 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851285.png)